![molecular formula C19H20ClNO2 B5777394 2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5777394.png)
2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has attracted the attention of many researchers due to its potential therapeutic applications. This compound is commonly referred to as CDPI and is a tetrahydroisoquinoline derivative. CDPI has been found to exhibit a range of biological activities, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
Mechanism of Action
CDPI exerts its biological effects by inhibiting the activity of various enzymes and proteins. CDPI has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. CDPI has also been found to inhibit the activity of protein kinases, which are enzymes that play a role in cell signaling. These inhibitory effects of CDPI on enzymes and proteins are responsible for its biological activities.
Biochemical and Physiological Effects:
CDPI has been found to exhibit a range of biochemical and physiological effects. CDPI has been shown to induce apoptosis, which is a programmed cell death mechanism. CDPI has also been found to inhibit cell proliferation and induce cell cycle arrest. Additionally, CDPI has been shown to modulate the immune response and reduce inflammation.
Advantages and Limitations for Lab Experiments
CDPI has several advantages for use in lab experiments. CDPI is a stable compound that can be easily synthesized in large quantities. CDPI is also soluble in a range of solvents, which makes it easy to use in various assays. However, CDPI has some limitations, including its potential toxicity and the need for further optimization of its synthesis method.
Future Directions
There are several future directions for research on CDPI. One area of research is the development of more efficient synthesis methods for CDPI. Another area of research is the investigation of the potential therapeutic applications of CDPI in the treatment of various diseases. Additionally, research can be conducted to investigate the potential use of CDPI in combination with other drugs to enhance its therapeutic effects. Finally, further studies can be conducted to investigate the potential toxicity of CDPI and its effects on the environment.
Synthesis Methods
CDPI can be synthesized using a multistep process that involves the reaction of 4-chloro-3,5-dimethylphenol with acetic anhydride to form the intermediate 4-chloro-3,5-dimethylphenyl acetate. The intermediate is then reacted with isoquinoline in the presence of a catalyst to form CDPI. This synthesis method has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
CDPI has been extensively studied for its potential therapeutic applications. Research has shown that CDPI exhibits anticancer, antifungal, and antibacterial activities. CDPI has also been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, CDPI has been investigated for its potential use in the treatment of cardiovascular diseases.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-13-9-17(10-14(2)19(13)20)23-12-18(22)21-8-7-15-5-3-4-6-16(15)11-21/h3-6,9-10H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEWLZAWHMAXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5777320.png)
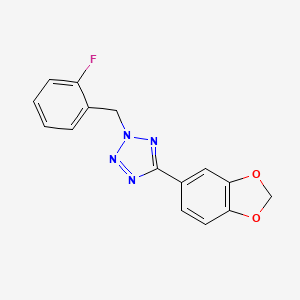
![3-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5777353.png)
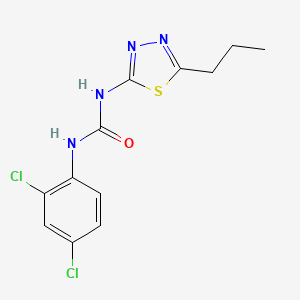
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]indoline](/img/structure/B5777373.png)
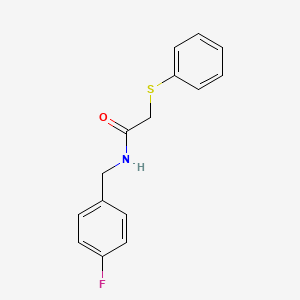
![2-[(4-methylphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5777395.png)
![N-allyl-N-[2-(4-chlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B5777396.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5777401.png)
![1-[(3-benzyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5777410.png)
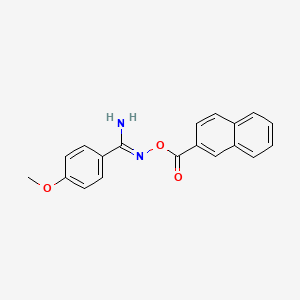
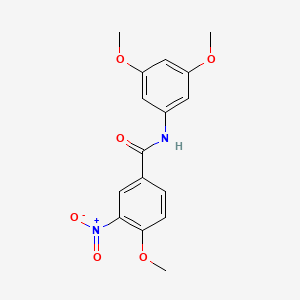
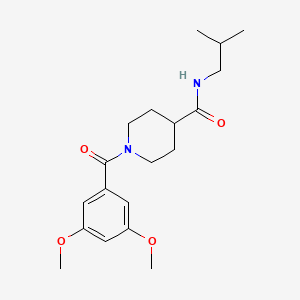
![4-chloro-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5777439.png)